molecular formula C12H24O2 B14728446 Ethyl 3,7-dimethyloctanoate CAS No. 5944-27-4

Ethyl 3,7-dimethyloctanoate

Cat. No.: B14728446
CAS No.: 5944-27-4
M. Wt: 200.32 g/mol
InChI Key: DGKFRSSCFLRUOO-UHFFFAOYSA-N
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Description

Ethyl 3,7-dimethyloctanoate is an organic compound with the chemical formula C12H24O2. It is an ester derived from 3,7-dimethyloctanoic acid and ethanol. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 3,7-dimethyloctanoate typically involves the esterification of 3,7-dimethyloctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:

3,7-dimethyloctanoic acid+ethanolH2SO4ethyl 3,7-dimethyloctanoate+water\text{3,7-dimethyloctanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3,7-dimethyloctanoic acid+ethanolH2​SO4​​ethyl 3,7-dimethyloctanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,7-dimethyloctanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3,7-dimethyloctanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: 3,7-dimethyloctanoic acid and ethanol.

    Reduction: 3,7-dimethyloctanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 3,7-dimethyloctanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 3,7-dimethyloctanoate exerts its effects is primarily through its interactions with biological molecules. As an ester, it can be hydrolyzed by esterases to release 3,7-dimethyloctanoic acid and ethanol. The released acid can then interact with various molecular targets and pathways, potentially influencing cellular processes.

Comparison with Similar Compounds

Ethyl 3,7-dimethyloctanoate can be compared with other esters such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl acetate: A simpler ester with a shorter carbon chain.

    Methyl butyrate: Another ester with a fruity odor but different carbon chain length.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and branching contribute to its unique odor profile and reactivity compared to simpler esters.

Properties

CAS No.

5944-27-4

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

ethyl 3,7-dimethyloctanoate

InChI

InChI=1S/C12H24O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h10-11H,5-9H2,1-4H3

InChI Key

DGKFRSSCFLRUOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)CCCC(C)C

Origin of Product

United States

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